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Compound of Interest

Compound Name: 6-Fluoropyrido[3,4-d]pyrimidin-4-ol

Cat. No.: B070618

For Immediate Release

This guide offers a detailed comparison of the kinase selectivity of compounds based on the
pyrido[3,4-d]pyrimidine scaffold, with a focus on their activity as inhibitors of Epidermal Growth
Factor Receptor (EGFR) and Monopolar Spindle 1 (Mps1) kinase. While specific experimental
data for 6-Fluoropyrido[3,4-d]pyrimidin-4-ol is not publicly available, this guide leverages
data from structurally related pyrido[3,4-d]pyrimidine derivatives to provide valuable insights for
researchers, scientists, and drug development professionals. The information presented herein
is compiled from various scientific publications and should be interpreted with consideration for
the varying experimental conditions under which the data was generated.

Targeting the Gatekeeper Mutation in EGFR

Certain derivatives of the pyrido[3,4-d]pyrimidine scaffold have emerged as potent irreversible
inhibitors of EGFR, particularly against the T790M "gatekeeper" mutation, which confers
resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIS).

Comparative Inhibitory Activity Against EGFR

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a
representative pyrido[3,4-d]pyrimidine derivative against various EGFR isoforms, compared to
established EGFR inhibitors.
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Compound/Drug Target Kinase IC50 (nM) Notes
Pyrido[3,4- Irreversible inhibitor.
o EGFRL858R 1.7
d]pyrimidine 25h [1]
Effective against the
EGFRL858R/T790M 23.3 key resistance
mutation.[1]
Osimertinib High selectivity for
EGFRWT ~200-500 _
(AZD9291) mutant over wild-type.
Potent third-
EGFRL858R/T790M <10 generation irreversible
inhibitor.[2]
Second-generation
Afatinib EGFRWT ~10 irreversible pan-ErbB
inhibitor.
Reduced potency
against T790M
EGFRT790M 38.4 - 350 compared to
sensitizing mutations.
[3]
o First-generation
Gefitinib EGFRWT 15.5 S
reversible inhibitor.[4]
Significantly less
EGFRL858R/T790M 823.3 effective against

T790M.[4]

Disclaimer: IC50 values are compiled from different studies and may not be directly

comparable due to variations in experimental conditions.

EGFR Signaling Pathway and Inhibition

The diagram below illustrates the EGFR signaling pathway and the points of inhibition by

various TKIs. EGFR activation, upon ligand binding, triggers a cascade of downstream
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signaling through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell
proliferation and survival. EGFR inhibitors act by blocking the ATP-binding site of the kinase
domain, thereby preventing autophosphorylation and subsequent pathway activation.
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EGFR Signaling Pathway and Points of Inhibition.
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Experimental Protocol: In Vitro EGFR Kinase Assay
(Luminescence-Based)

This protocol outlines a general procedure for determining the inhibitory activity of compounds

against EGFR kinase using an ADP-Glo™ Kinase Assay, which measures the amount of ADP

produced.

. Reagent Preparation:

Prepare a stock solution of the test compound (e.g., pyrido[3,4-d]pyrimidine derivative) in
100% DMSO.

Create a serial dilution of the test compound in kinase assay buffer (e.g., 20 mM Tris, pH 7.5,
5 mM MgCI2, 1 mM EGTA, 5 mM B-glycerophosphate, 5% glycerol, and 0.2 mM DTT). The
final DMSO concentration should not exceed 1%.

Prepare a master mix containing a suitable peptide substrate (e.g., Y12-Sox) and ATP in the
kinase assay buffer.

Dilute recombinant EGFR enzyme (wild-type or mutant) to the desired concentration in the
kinase assay buffer.

. Kinase Reaction:

In a 384-well plate, add the diluted test compound or control (DMSO for 100% activity, no
enzyme for background).

Add the kinase reaction master mix to each well.
Initiate the reaction by adding the diluted EGFR enzyme.
Incubate the plate at 30°C for 60 minutes.

. ADP Detection:

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining
ATP.
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 Incubate at room temperature for 40 minutes.

» Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
e Incubate at room temperature for 30-60 minutes.

4. Data Analysis:

e Measure the luminescence using a plate reader.

e Subtract the background luminescence (no enzyme control) from all other readings.

o Calculate the percent inhibition for each compound concentration relative to the DMSO
control.

» Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data
to a dose-response curve to determine the IC50 value.

Prepare serial dilutions Add compound, EGFR enzyme, Incubate at 30°C Add ADP-Glo™ Reagent Add Kinase Detection Reagent R [ TS Calculate IC50
of test compound and substrate/ATP mix to plate (Kinase Reaction) (Stop Reaction & Deplete ATP) (Generate Luminescence)

Click to download full resolution via product page
Workflow for an In Vitro EGFR Kinase Assay.

Targeting the Mitotic Checkpoint with Mps1
Inhibitors

The pyrido[3,4-d]pyrimidine scaffold has also been successfully utilized to develop potent and
selective inhibitors of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle
assembly checkpoint. Overexpression of Mps1 is implicated in tumorigenesis, making it an
attractive therapeutic target.

Comparative Inhibitory Activity Against Mps1

The following table compares the inhibitory activity of a clinical-stage pyrido[3,4-d]pyrimidine-
based Mps1 inhibitor, BOS172722, with other MpsL1 inhibitors.
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Compound/Drug Target Kinase IC50 (nM) Selectivity Notes

BOS172722 Mps1 4 (at 10 uM ATP) Highly selective.[5]

Potent even at high

Mps1 10 (at 1 mM ATP) ATP concentrations.
[5]
] 100-fold selective over
Pyrido[3,4-
o Mps1 ~1-2 JNK1 and 200-fold

d]pyrimidine 34h

over JNK2.
JNK1 110
JNK2 220

Excellent selectivity
BAY 1161909 Mps1 <10 _

profile.

Excellent selectivity
BAY 1217389 Mps1 <10

profile.

Disclaimer: IC50 values are compiled from different studies and may not be directly
comparable due to variations in experimental conditions.

Mps1 Signaling in the Spindle Assembly Checkpoint

Mps1 plays a crucial role in the spindle assembly checkpoint (SAC), a surveillance mechanism
that ensures proper chromosome segregation during mitosis. The diagram below outlines the
central role of Mps1 in this pathway.
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Role of Mps1 in the Spindle Assembly Checkpoint.

Experimental Protocol: In Vitro Mps1 Kinase Assay (TR-
FRET)
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This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay to measure the direct inhibition of Mps1 kinase.

. Reagent Preparation:

Prepare a serial dilution of the test compound (e.g., BOS172722) in DMSO, followed by
intermediate dilutions in Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz,
1 mM EGTA, 0.01% Brij-35).

Prepare a 2x Mps1 enzyme/substrate mixture containing recombinant human Mps1 kinase
and a fluorescently labeled peptide substrate (e.g., ULight™-peptide) in the Kinase Reaction
Buffer.

Prepare a 4x ATP solution in the Kinase Reaction Buffer.

Prepare a Stop Buffer (e.g., 10 mM EDTA) containing a Europium-labeled anti-phospho-
substrate antibody.

. Kinase Reaction:

To a 384-well plate, add the diluted test compound or DMSO control.

Add the 2x Mps1 enzyme/substrate mixture.

Initiate the reaction by adding the 4x ATP solution.

Incubate the plate at room temperature for 60 minutes.

. Detection:

Add the Stop Buffer containing the Europium-labeled antibody to terminate the reaction and
allow for antibody binding.

Incubate for another 60 minutes at room temperature.

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both
donor and acceptor wavelengths.
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4. Data Analysis:

Calculate the TR-FRET ratio.

Determine the percent inhibition for each compound concentration.

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine
the IC50 value.

Prepare serial dilutions Add compound, Mps1 enzyme, Incubate at RT Add Stop Buffer with Incubate at RT o
( of test compound substrate, and ATP to plate (Kinase Reaction) Eu-labeled antibody (Antibody Binding) ReadiRERESonal ealcliziglicoy

Click to download full resolution via product page
Workflow for an In Vitro Mps1 TR-FRET Kinase Assay.

Conclusion

The pyrido[3,4-d]pyrimidine scaffold serves as a versatile platform for the development of
potent and selective kinase inhibitors. As demonstrated, derivatives of this core structure have
shown significant promise in targeting clinically relevant kinases such as EGFR, including its
drug-resistant mutants, and Mps1. The data and protocols presented in this guide offer a
valuable resource for the continued exploration and optimization of pyrido[3,4-d]pyrimidine-
based compounds in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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